molecular formula C4H3FO B14648875 2-Butynoyl fluoride CAS No. 53620-27-2

2-Butynoyl fluoride

Cat. No.: B14648875
CAS No.: 53620-27-2
M. Wt: 86.06 g/mol
InChI Key: DHJOKRIZFQQYID-UHFFFAOYSA-N
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Description

2-Butynoyl fluoride is an organic compound with the molecular formula C4H3FO It is a member of the acyl fluoride family, characterized by the presence of a carbon-fluorine bond attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-butynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective fluorinating agents. For example, the use of hydrogen fluoride (HF) in the presence of a catalyst can be employed to achieve the desired fluorination. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butynoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Addition Reactions: Products include alkenes, alkyl halides, and other addition compounds.

    Oxidation and Reduction: Products include 2-butynoic acid and 2-butynol

Scientific Research Applications

2-Butynoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and acyl fluorides.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent for modifying biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool for drug discovery.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-Butynoyl fluoride involves its reactivity with nucleophiles and electrophiles. The carbon-fluorine bond is highly polarized, making the carbonyl carbon susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the triple bond in the butynoyl group can undergo addition reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Butynoyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    2-Butynoic acid: Contains a carboxylic acid group instead of the acyl fluoride.

    2-Butynol: The triple bond is retained, but the functional group is an alcohol.

Uniqueness

2-Butynoyl fluoride is unique due to the presence of the highly reactive acyl fluoride group. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs. The fluorine atom imparts distinct electronic properties, influencing the compound’s behavior in chemical reactions .

Properties

CAS No.

53620-27-2

Molecular Formula

C4H3FO

Molecular Weight

86.06 g/mol

IUPAC Name

but-2-ynoyl fluoride

InChI

InChI=1S/C4H3FO/c1-2-3-4(5)6/h1H3

InChI Key

DHJOKRIZFQQYID-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)F

Origin of Product

United States

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